2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 4-methylphenyl group, a pyrrolidinyl group, and a nitrile group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Introduction of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using a cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidation of the compound may lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Reduction of the compound may lead to the formation of amines, alcohols, or hydrocarbons.
Substitution: Substitution reactions may lead to the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved may vary depending on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carboxamide
- 2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-methanol
- 2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-amine
Uniqueness
2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N3O/c1-11-4-6-12(7-5-11)14-17-13(10-16)15(19-14)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
CYYSNPRYXVAWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N |
Origin of Product |
United States |
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